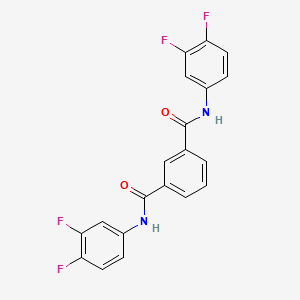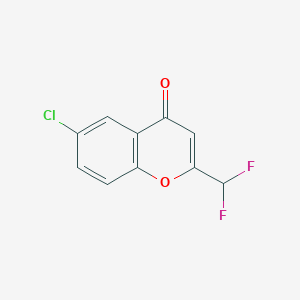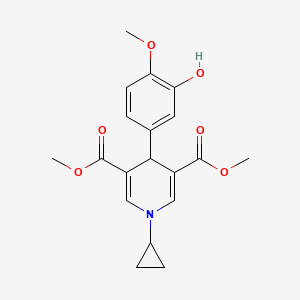
N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known by its chemical formula C₁₉H₁₃FN₂O₄, is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of an appropriate amine with a suitable aldehyde or ketone, followed by cyclization. The specific synthetic route may vary, but it typically includes the following steps:
Acylation: Introduction of the amide functionality.
Cyclization: Formation of the quinoline ring system.
Nitration: Introduction of the nitro group.
Fluorination: Incorporation of the fluorine atom.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories often employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are critical for efficient production.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The fluorine atom may participate in substitution reactions.
Reduction: The quinoline ring system could be reduced to a tetrahydroquinoline.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Fluorination: Fluorinating agents (e.g., N-fluorobenzenesulfonimide, Selectfluor).
Major Products:: The primary product is the titled compound itself, but variations may arise due to regioselectivity during cyclization or functional group modifications.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: It may exhibit pharmacological activity due to its unique structure.
Chemistry: Researchers explore its reactivity and potential as a building block.
Biology: Investigations into its biological effects and interactions.
Industry: Possible use in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
. These compounds share structural features but differ subtly.
Properties
Molecular Formula |
C25H24FN3O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H24FN3O4/c1-14-21(24(31)28-18-10-5-4-9-17(18)26)22(15-7-6-8-16(11-15)29(32)33)23-19(27-14)12-25(2,3)13-20(23)30/h4-11,22,27H,12-13H2,1-3H3,(H,28,31) |
InChI Key |
LOJDRMPEBFZEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11643051.png)
![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11643060.png)
![(6Z)-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643070.png)
![3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643072.png)
![methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11643082.png)

![8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643094.png)

![N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B11643098.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11643111.png)
![(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11643114.png)


